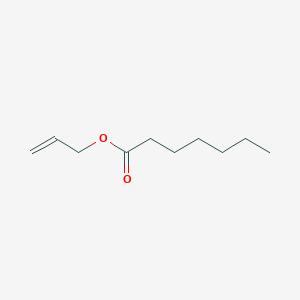

![molecular formula C9H17NO3 B090099 2-[顺式-2,6-二甲基-4-吗啉基]丙酸 CAS No. 1214158-74-3](/img/structure/B90099.png)

2-[顺式-2,6-二甲基-4-吗啉基]丙酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

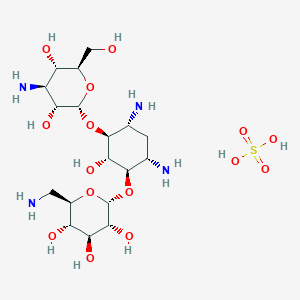

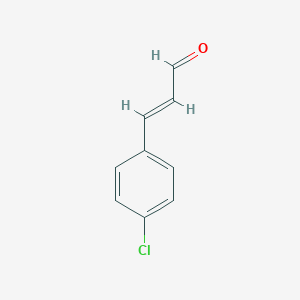

2-[cis-2,6-Dimethyl-4-morpholinyl]propanoic acid is a compound that has been studied for its potential use in the synthesis of chiral Mannich bases and as a systemic fungicide. The compound features a morpholine ring, which is a common moiety in various pharmaceuticals and agrochemicals due to its favorable properties and reactivity.

Synthesis Analysis

The synthesis of related compounds to 2-[cis-2,6-Dimethyl-4-morpholinyl]propanoic acid has been achieved through asymmetric Mannich reactions. For instance, a highly stereocontrolled synthesis was reported where chiral Mannich bases were obtained with nearly 100% enantiomeric excess (ee). This process involved the use of cis-2,6-dimethylmorpholinemethylene immonium tetrachloroaluminate and subsequent two-step reduction of the keto group in the resulting β-amino ketones to afford the desired product with high optical purity .

Molecular Structure Analysis

The molecular structure of 2-[cis-2,6-Dimethyl-4-morpholinyl]propanoic acid and its derivatives is characterized by the presence of a morpholine ring and a propanoic acid moiety. The stereochemistry of the morpholine ring, particularly the cis configuration of the 2,6-dimethyl groups, is crucial for the biological activity of the compound. The synthesis of optically pure stereoisomers of a related morpholine derivative has been achieved, highlighting the importance of stereochemistry in the biological efficacy of these compounds .

Chemical Reactions Analysis

The chemical reactivity of 2-[cis-2,6-Dimethyl-4-morpholinyl]propanoic acid derivatives has been explored in the context of electrochemical fluorination. This process led to the formation of F-acid fluorides in fair yields. However, the electrochemical fluorination also induced cis-and trans-isomerization on the two methyl substituents of the morpholine ring, resulting in a mixture of cis- and trans-isomers. Additionally, a seven-membered ring expanded product was identified as a by-product in the fluorination of methyl cis-2,6-dimethylmorpholino-acetate .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-[cis-2,6-Dimethyl-4-morpholinyl]propanoic acid derivatives are influenced by the morpholine ring and the substituents attached to it. The electrochemical fluorination studies provided spectroscopic data and physical properties of new nitrogen-containing F-carboxylic acids, which are valuable for understanding the behavior of these compounds under different conditions . The optical purity of the synthesized compounds is a significant property, especially for their potential use as fungicides, as it can affect their biological activity .

科学研究应用

Application

The compound “2-[cis-2,6-Dimethyl-4-morpholinyl]propanoic acid” could potentially be used in the synthesis of 3-propanal derivatives . These derivatives have shown their usefulness in the synthesis of natural products, chiral tetrahydroquinolines, chemosensors, and in the perfume industry .

Method of Application

The synthesis of 3-propanal derivatives involves a Knoevenagel condensation, olefin reduction, decarboxylation, carboxylic acid reduction, and an alcohol oxidation . The exact role of “2-[cis-2,6-Dimethyl-4-morpholinyl]propanoic acid” in this process is not specified in the available resources.

Results or Outcomes

The results of this process are a range of versatile hydrocinnamaldehyde derivatives . The exact yield and other quantitative data are not specified in the available resources.

Potential Use in Synthesis of Other Compounds

Application

The compound “2-[cis-2,6-Dimethyl-4-morpholinyl]propanoic acid” could potentially be used in the synthesis of other organic compounds . The exact compounds that can be synthesized using this acid are not specified in the available resources.

Results or Outcomes

The results of this process are a range of organic compounds . The exact yield and other quantitative data are not specified in the available resources.

属性

IUPAC Name |

2-[(2R,6S)-2,6-dimethylmorpholin-4-yl]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO3/c1-6-4-10(5-7(2)13-6)8(3)9(11)12/h6-8H,4-5H2,1-3H3,(H,11,12)/t6-,7+,8? |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXAGXWIBRZPNRW-DHBOJHSNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(O1)C)C(C)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CN(C[C@@H](O1)C)C(C)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[cis-2,6-Dimethyl-4-morpholinyl]propanoic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

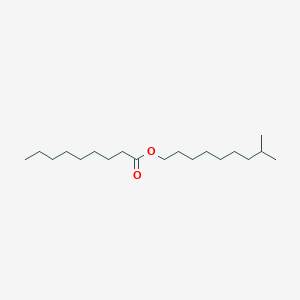

![Ethanesulfonic acid, 2-[methyl(1-oxooctadecyl)amino]-, sodium salt](/img/structure/B90075.png)

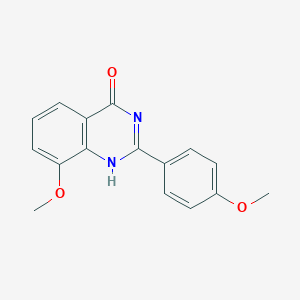

![2,7-Diazaspiro[4.4]nonane](/img/structure/B90081.png)